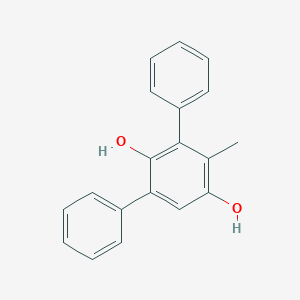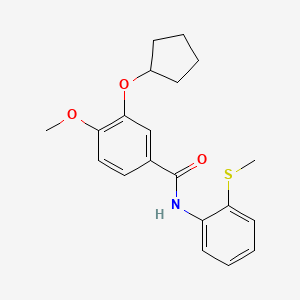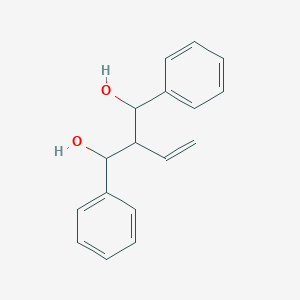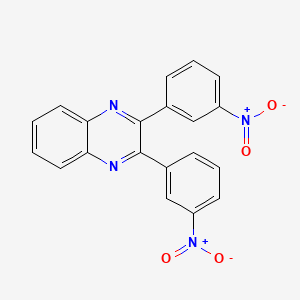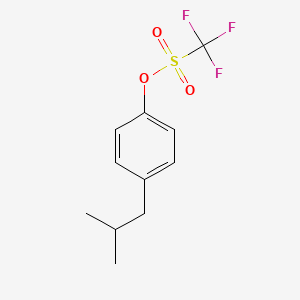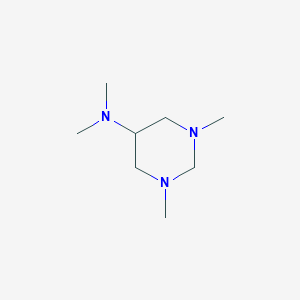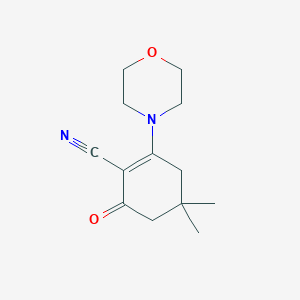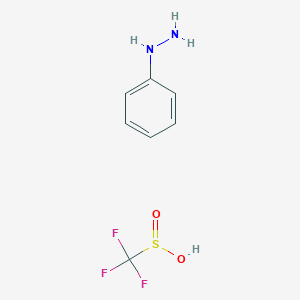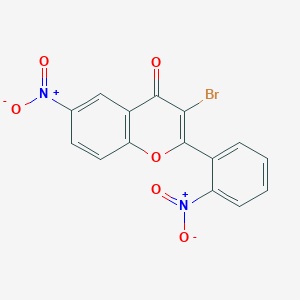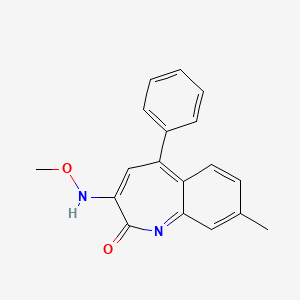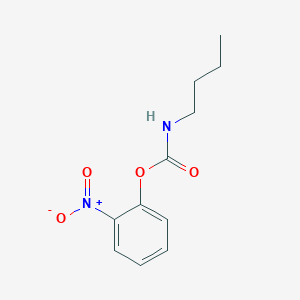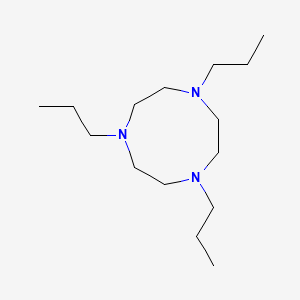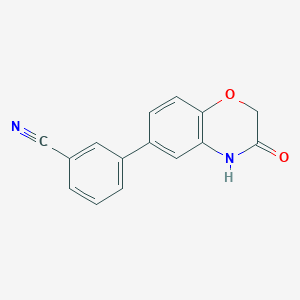![molecular formula C9H15NO B12548162 (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a dimethylamino group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone typically involves the reaction of 5-methylcyclopentanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as chromatography can ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity. The methylene group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(dimethylamino)methylene]-5-methylcyclohexanone
- (2E)-2-[(dimethylamino)methylene]-4-methylcyclopentanone
- (2E)-2-[(dimethylamino)methylene]-5-ethylcyclopentanone
Uniqueness
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-5-methylcyclopentan-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-4-5-8(9(7)11)6-10(2)3/h6-7H,4-5H2,1-3H3/b8-6+ |
InChI Key |
DEPXPBOHIZMRBA-SOFGYWHQSA-N |
Isomeric SMILES |
CC1CC/C(=C\N(C)C)/C1=O |
Canonical SMILES |
CC1CCC(=CN(C)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
